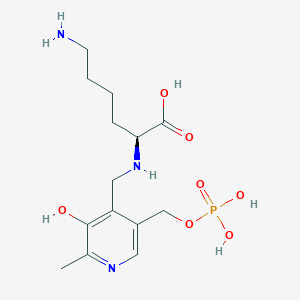

N(2)-(5'-phosphopyridoxyl)-L-lysine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H24N3O7P |

|---|---|

Molecular Weight |

377.33 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

InChI Key |

GQMAOPRRHWJXFB-LBPRGKRZSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

Origin of Product |

United States |

Formation and Structural Characteristics of the Pyridoxyl Lysine Adduct

Enzymatic Formation of the Internal Aldimine: Nucleophilic Attack and Dehydration within Enzyme Active Sites

The formation of the N(2)-(5'-phosphopyridoxyl)-L-lysine adduct, or internal aldimine, is a crucial prerequisite for the activity of most pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govlibretexts.org This process occurs within the enzyme's active site and involves a covalent linkage between the aldehyde group of PLP and the ε-amino group of a specific and highly conserved lysine (B10760008) residue. nih.govmdpi.com

The reaction proceeds through a multi-step mechanism. It begins with the nucleophilic attack of the unprotonated ε-amino group of the lysine residue on the carbonyl carbon of the PLP aldehyde. nih.govacs.org This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or gem-diamine. nih.govnih.gov The final step is a dehydration reaction, where a water molecule is eliminated to form the stable internal aldimine, a Schiff base linkage. nih.govacs.org

Conformational Dynamics and Stability of the this compound Linkage

The this compound linkage, while covalent, is not static. It possesses conformational flexibility that is essential for its catalytic function. The stability of this internal aldimine is crucial for maintaining the enzyme in its resting, active state, ready to interact with a substrate. nih.govlibretexts.org

The Schiff base linkage can switch between a double and single bond character, influenced by the rotation of the dihedral angle of the PLP molecule. nih.gov This dynamic change is critical during the catalytic cycle, particularly in the transaldimination step where the substrate's amino group displaces the enzyme's lysine to form an external aldimine. libretexts.orgnih.gov The conformational changes in the PLP cofactor facilitate the nucleophilic attack by the substrate and are believed to be a conserved feature across PLP-dependent enzymes. nih.gov

The stability of the pyridoxyl-lysine adduct is influenced by factors such as pH and the presence of the phosphate (B84403) group. researchgate.net The phosphate group enhances the formation of the Schiff base by acting as a proton donor and acceptor, thereby catalyzing the reaction. researchgate.net Studies have shown that the aldehyde group of PLP is more reactive than that of pyridoxal (the non-phosphorylated form), indicating the phosphate group's role in enhancing the stability and formation of the adduct. researchgate.net

Influence of Active Site Microenvironment on Adduct Structure and Reactivity

The structure and reactivity of the this compound adduct are profoundly influenced by the specific microenvironment of the enzyme's active site. nih.gov This environment is meticulously organized to position the cofactor and interacting residues optimally for catalysis.

Role of the Pyridine (B92270) Ring and Phosphate Group in Stabilization and Electronic Properties

The pyridine ring of the PLP cofactor is a key feature, acting as an "electron sink" to stabilize the negative charges that develop during various enzymatic reactions. libretexts.org The conjugated π-bond system of the pyridine ring allows for the delocalization of electron density, which is crucial for stabilizing carbanionic intermediates formed during reactions like decarboxylation and transamination. nih.govlibretexts.org The protonation state of the pyridine nitrogen is also critical for the electrophilic nature of the cofactor, enhancing its ability to catalyze reactions. nih.gov

The phosphate group serves multiple roles. It acts as a crucial binding determinant, anchoring the cofactor within the active site through interactions with specific residues. nih.gov In some enzymes, like α-glucan phosphorylases, the phosphate group of PLP is in tight contact with the substrate's phosphate, and a nearby lysine residue is essential for maintaining the electrostatic neutrality and proper alignment for catalysis. nih.gov Furthermore, the phosphate group can act as a proton donor and acceptor, facilitating the formation of the Schiff base. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions

A complex network of hydrogen bonds within the active site plays a vital role in maintaining the structure and function of the pyridoxyl-lysine adduct. nih.gov These non-covalent interactions help to precisely orient the PLP cofactor and the lysine residue, contributing to the stability of the internal aldimine. nih.gov

Hydrogen bonds involving the phosphate group, the pyridine ring's hydroxyl group, and the imine nitrogen are common. nih.govnih.gov For instance, in 5-aminolevulinate synthase, the phenoxy-like anion of the PLP cofactor acts as a hydrogen bond acceptor for two active site residues. nih.gov These interactions are not static; they can be dynamic and transient, allowing for the flexibility required during the catalytic cycle. nih.gov The strength and geometry of these hydrogen bonds are critical for substrate recognition and for modulating the reactivity of the cofactor. nih.gov The lysine side chain itself is often involved in a mobile network of hydrogen bonds, highlighting the dynamic nature of these interactions. nih.gov

Mechanistic Significance in Pyridoxal 5 Phosphate Dependent Reactions

General Principles of PLP-Dependent Catalysis: Electron Sink and Quinonoid Intermediates

A core function of pyridoxal (B1214274) 5'-phosphate in catalysis is to act as an "electron sink". nih.govlibretexts.orgosti.gov The pyridine (B92270) ring of PLP, with its protonated nitrogen atom, is highly electrophilic and can effectively withdraw electron density from the substrate. nih.govbeilstein-institut.de This ability to delocalize negative charge is central to stabilizing carbanionic intermediates that form during the reaction. beilstein-institut.denih.gov

When a PLP-dependent enzyme binds its amino acid substrate, a series of steps leads to the cleavage of one of the three bonds around the substrate's α-carbon (Cα). beilstein-institut.de The resulting excess electron density on the Cα is not localized; instead, it is delocalized through the conjugated π-system of the PLP cofactor. libretexts.orgnih.gov This delocalization stabilizes the otherwise high-energy carbanion, forming a key intermediate known as a quinonoid intermediate. wikipedia.orgnih.govlibretexts.org The formation of this stable quinonoid intermediate is a common feature across most PLP-catalyzed reactions and significantly lowers the activation energy for bond cleavage at the α-carbon. nih.govnih.gov

Transimination Process: Internal to External Aldimine Exchange

In the absence of a substrate, the aldehyde group of PLP is covalently linked to the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. frontiersin.orglibretexts.orgnih.gov This covalent linkage is a Schiff base, referred to as the internal aldimine . nih.govlibretexts.org This internal aldimine is not merely a storage form but represents the starting point for the catalytic cycle. libretexts.org

The first step in virtually all PLP-dependent reactions is transimination (also called transaldimination). nih.govlibretexts.org When an amino acid substrate enters the active site, its α-amino group attacks the internal aldimine. osti.gov This initiates a nucleophilic substitution process where the substrate's amino group displaces the enzyme's lysine ε-amino group. wikipedia.orglibretexts.org This exchange proceeds through a tetrahedral geminal diamine intermediate. frontiersin.orgnih.govbeilstein-institut.de The result is the formation of a new Schiff base between the PLP cofactor and the substrate, known as the external aldimine , and the regeneration of the free lysine amino group. libretexts.orgnih.gov This external aldimine is the species that undergoes the subsequent catalytic transformations. beilstein-institut.deresearchgate.net

Specific Reaction Types Mediated by the PLP-Lysine Adduct Framework

The N(2)-(5'-phosphopyridoxyl)-L-lysine framework provides a stable anchor and a versatile catalytic machine. The specific reaction that occurs—be it transamination, decarboxylation, racemization, or elimination—is determined by the precise orientation of the external aldimine within the enzyme's active site, which dictates which bond to the α-carbon is broken.

Aminotransferases, or transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid. frontiersin.orgyoutube.com In this process, the PLP-lysine adduct acts as a temporary carrier of the amino group. The reaction begins with the formation of the external aldimine between PLP and the amino acid substrate. frontiersin.org A catalytic base in the active site then abstracts the proton from the substrate's α-carbon, leading to the formation of a quinonoid intermediate. frontiersin.orgnih.gov

This intermediate is then reprotonated, but at the C4' position of the PLP cofactor, which results in a new intermediate called a ketimine. wikipedia.orgfrontiersin.orgnih.gov The ketimine is subsequently hydrolyzed, releasing an α-keto acid and leaving the amino group attached to the cofactor, now in the form of pyridoxamine-5'-phosphate (PMP). wikipedia.orgyoutube.com To complete the cycle, an α-keto acid acceptor binds, and the process reverses to form a new amino acid and regenerate the original internal aldimine. frontiersin.orgyoutube.com

PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid, a critical step in the synthesis of neurotransmitters and other bioactive amines. frontiersin.orgebi.ac.uk The PLP-lysine adduct is essential for this reaction. libretexts.org After the formation of the external aldimine, the substrate is oriented within the active site such that the bond between the α-carbon and the carboxylate carbon is perpendicular to the plane of the PLP ring. researchgate.net

This specific orientation facilitates the departure of carbon dioxide, as the resulting electron pair on the α-carbon can be effectively delocalized into the PLP electron sink, forming a stabilizing quinonoid intermediate. frontiersin.orgnih.govlibretexts.org Subsequent protonation of the α-carbon by a nearby acid catalyst (often the conserved lysine residue) yields the amine product. nih.govresearchgate.net The final step is a transimination reaction with the active site lysine, which releases the product and regenerates the internal aldimine. frontiersin.orgnih.gov

Amino acid racemases catalyze the interconversion of L- and D-amino acids, a function essential for processes like bacterial cell wall synthesis. nih.govpatsnap.com The PLP-lysine framework is central to this stereochemical inversion. libretexts.org The reaction starts with the formation of the external aldimine, followed by the abstraction of the α-proton by a catalytic base, creating a planar quinonoid intermediate. libretexts.orgnih.gov

The key to racemization is that the subsequent reprotonation of the α-carbon can occur from either face of the planar intermediate. libretexts.org If the proton is returned to the same face from which it was removed, the original stereoisomer is reformed. If it is added to the opposite face, the other stereoisomer is generated. libretexts.org The active site lysine, having participated in the initial transimination, can act as the catalytic acid for this reprotonation step. nih.gov A final transimination step releases the racemized amino acid product. libretexts.org

PLP-dependent enzymes can also catalyze β-elimination and γ-elimination or substitution reactions. libretexts.orgrsc.org In a β-elimination reaction, such as that catalyzed by serine dehydratase, the enzyme removes two substituents from the α and β carbons of an amino acid. libretexts.org The reaction begins with the abstraction of the α-proton, with the resulting carbanion stabilized by the PLP electron sink. libretexts.org This is followed by the elimination of a leaving group from the β-carbon, resulting in the formation of an aminoacrylate intermediate which is then hydrolyzed to pyruvate (B1213749) and ammonia. libretexts.org

In γ-elimination and substitution reactions, the PLP cofactor acts as an electron sink twice, stabilizing the negative charge from two separate proton abstractions at the α- and β-carbons. libretexts.org This allows for the elimination of a leaving group from the γ-carbon, a mechanism employed in pathways like methionine degradation. libretexts.org These reactions highlight the remarkable ability of the PLP-lysine framework to facilitate complex chemical transformations. nih.gov

Radical-Initiated Reactions (e.g., Aminomutases)

While many PLP-dependent enzymes catalyze reactions via ionic (carbanionic) intermediates, a distinct subset, the aminomutases, utilizes PLP to facilitate radical-based chemistry. nih.gov These enzymes catalyze the 1,2-shift of an amino group on a substrate, a reaction that proceeds through free-radical intermediates. nih.gov PLP's role in these mechanisms is to catalyze the amino group isomerization within a radical intermediate. nih.gov

The catalytic cycle is typically initiated by a radical generator, which is not PLP itself. In enzymes like lysine 5,6-aminomutase and ornithine 4,5-aminomutase, this is adenosylcobalamin (a form of Vitamin B12), while in others, such as lysine 2,3-aminomutase, it is a radical S-adenosylmethionine (SAM) enzyme containing an iron-sulfur cluster. nih.gov The generated 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, which is already bound to PLP as an external aldimine, creating a substrate radical. nih.govwikipedia.org

The subsequent key step involves the radical attacking the C=N bond of the PLP-substrate imine, forming a highly unstable azacyclopropylcarbinyl radical intermediate. nih.govwikipedia.org This rearrangement is the pivotal event where the amino group transfer occurs. The process is corroborated by spectroscopic studies on substrate analogues. For instance, with lysine 5,6-aminomutase, the use of substrate analogues like 4-thia-D-lysine and 4-thia-L-lysine allowed for the detection of radical species by electron paramagnetic resonance (EPR) spectroscopy, which are not detectable with the natural lysine substrate. nih.gov These analogues act as suicide inhibitors, forming stable radical triplets that block the active site. nih.gov

| Enzyme | Radical Initiator | Reaction Catalyzed | Key Intermediate |

| Lysine 5,6-aminomutase | Adenosylcobalamin | Interconversion of D-lysine and 2,5-diaminohexanoate wikipedia.org | Azacyclopropylcarbinyl radical wikipedia.org |

| Lysine 2,3-aminomutase | S-Adenosylmethionine (SAM) & [4Fe-4S] cluster | Conversion of L-lysine to (3S)-3,6-diaminohexanoate uniprot.org | Azacyclopropylcarbinyl radical nih.gov |

| Ornithine 4,5-aminomutase | Adenosylcobalamin | Isomerization of ornithine | Azacyclopropylcarbinyl radical nih.gov |

Role of the Lysine Residue in Proton Transfers and Catalytic Cycles

The active site lysine residue that forms the this compound internal aldimine plays a multifaceted role that extends beyond simply anchoring the PLP cofactor. nih.gov It is a crucial participant in the catalytic cycle, particularly in mediating proton transfers. nih.govwikipedia.org After the initial transimination step forms the external aldimine with the substrate, the ε-amino group of the lysine is freed. libretexts.org In this state, it is strategically positioned within the active site to act as a general acid-base catalyst.

A commonly accepted mechanism involves this lysine residue facilitating the 1,3-prototropic tautomerization between the aldimine and ketimine forms. This is a critical step in transamination reactions. The lysine's amino group abstracts the α-proton from the substrate amino acid, leading to the formation of a resonance-stabilized carbanionic intermediate, often called the quinonoid intermediate. nih.gov This deprotonation is followed by reprotonation at the C4' carbon of the PLP cofactor, a step also mediated by the lysine residue, to yield a ketimine intermediate. nih.gov The importance of this role is highlighted by mutagenesis studies where replacing the conserved lysine drastically reduces the rate of catalysis. nih.gov

Stereochemical Control and Reaction Specificity

PLP-dependent enzymes exhibit remarkable reaction and substrate specificity, catalyzing a wide array of transformations—from transamination and decarboxylation to eliminations and racemizations—often with high stereochemical fidelity. capes.gov.brnih.gov The this compound linkage is central to this control. The specific, rigid conformation in which the enzyme holds the PLP-substrate external aldimine dictates the chemical outcome.

A unifying principle for this control is Dunathan's hypothesis. nih.gov This hypothesis posits that the bond to the substrate's α-carbon that is destined to be cleaved must be oriented perpendicular to the plane of the conjugated π-system of the PLP cofactor. This perpendicular orientation allows for maximum orbital overlap between the breaking σ-bond and the electron-deficient π-system of the cofactor, thereby providing the most effective stabilization for the developing carbanionic intermediate. The protein's active site architecture is precisely evolved to bind the substrate in an orientation that places only one specific Cα bond (Cα-H, Cα-COO⁻, or Cα-R) in this reactive perpendicular position, thus determining the reaction type. nih.gov

Advanced Research Methodologies for Studying N 2 5 Phosphopyridoxyl L Lysine

X-ray Crystallography for Enzyme-Adduct Complex Structure Elucidation

X-ray crystallography stands as a powerful tool for determining the three-dimensional structure of N(2)-(5'-phosphopyridoxyl)-L-lysine when it is bound within the active site of an enzyme. This technique provides atomic-level insights into the interactions between the adduct and the surrounding amino acid residues, which are critical for understanding the catalytic mechanism.

By crystallizing the enzyme with its substrate or a substrate analog, researchers can capture a snapshot of the enzyme-adduct complex. For instance, the crystal structure of lysine-2,3-aminomutase (LAM) from Clostridium subterminale was solved to a resolution of 2.1 Å, revealing the external aldimine formed between L-α-lysine and PLP. nih.gov This high-resolution structure showed the precise hydrogen-bonding network that holds the lysine (B10760008) substrate in place, involving interactions with aspartate and arginine residues. nih.gov A notable feature in the active site is a fixed water molecule that hydrogen bonds to the N1 of the PLP pyridine (B92270) ring, a binding mode previously unseen in other PLP-dependent enzymes. nih.gov

Similarly, neutron crystallography has been employed to determine the positions of hydrogen atoms within the active site of enzymes like serine hydroxymethyltransferase, providing crucial information about protonation states and hydrogen bonding networks involving the PLP cofactor. researchgate.net These structural studies are fundamental for elucidating how the enzyme environment modulates the reactivity of the PLP-lysine adduct. researchgate.net

Table 1: X-ray Crystallography Data for Enzyme-Adduct Complexes

| Enzyme | Organism | Resolution (Å) | Key Findings |

| Lysine-2,3-aminomutase | Clostridium subterminale | 2.1 | Revealed the external aldimine of L-α-lysine and PLP, and a unique PLP binding mode involving a fixed water molecule. nih.gov |

| Catalytic Antibody 15A9 | - | 2.3 - 2.5 | Determined the structures of the Fab fragment complexed with PPL-L-alanine, PPL-D-alanine, and the hapten, providing a basis for understanding D-amino acid transamination. ebi.ac.uk |

| Serine Hydroxymethyltransferase | Thermus thermophilus | - | Neutron crystallography revealed H atom positions in the active site, including those of PLP and a bound folate analog. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Protonation State Analysis of Aldimines

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for probing the conformational dynamics and protonation states of the this compound aldimine, both in solution and in the solid state. Solid-state NMR, in particular, has been instrumental in studying the protonation and hydrogen-bonding states of the internal aldimine of PLP with lysine residues in enzymes like alanine (B10760859) racemase and aspartate aminotransferase. nih.gov

These studies have shown that the protonation state of the pyridine nitrogen of PLP and the tautomeric equilibrium between the enolimine and ketoenamine forms are crucial for the initial transimination step of the enzymatic reaction. nih.gov For example, in alanine racemase, the pyridine nitrogen is neither protonated nor strongly hydrogen-bonded in the lyophilized solid state. nih.gov However, upon hydration, a fast, reversible proton transfer involving the ketoenamine tautomer is observed, suggesting a mechanism for enzyme activation. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Pathway Analysis

Computational chemistry and molecular dynamics (MD) simulations provide a dynamic and energetic perspective on the formation and transformations of the this compound adduct. nih.govnih.gov These methods allow researchers to model the reaction pathways, calculate activation energies, and understand the role of specific active site residues in catalysis. nih.gov

MD simulations of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) have been used to study the apo, holo, and inhibitor-bound forms of the enzyme, revealing the intricate interactions that govern PLP-dependent catalysis. nih.gov Force field parameterization for the PLP cofactor covalently bound to lysine has been developed to accurately model the different protonation states of the phosphate (B84403) group and the Schiff base linkage. nih.gov These simulations have shown, for example, that the distance between the PLP phosphate group and the lysine nitrogen of the Schiff base is well-maintained in certain protonation states, highlighting the importance of electrostatic interactions in the active site. nih.gov

Spectroscopic Techniques (UV-Vis, CD) for Monitoring Adduct Formation and Dynamics

Ultraviolet-visible (UV-Vis) and circular dichroism (CD) spectroscopy are powerful tools for monitoring the formation and dynamics of the this compound adduct in real-time. The formation of the Schiff base between PLP and a lysine residue results in characteristic changes in the UV-Vis absorption spectrum.

The internal aldimine typically exhibits absorption maxima around 330-340 nm and 410-430 nm, corresponding to the enolimine and protonated ketoenamine forms, respectively. researchgate.netresearchgate.net For example, in rabbit muscle phosphorylase b, the binding of PLP induces large absorption bands at 251 nm and 335 nm, which are characteristic of the enol-imine form of the Schiff base. nih.gov The reduction of the aldimine linkage with sodium borohydride (B1222165) (NaBH₄) leads to a shift in the absorption maximum to around 325 nm, providing further evidence for the formation of the adduct. researchgate.net

CD spectroscopy provides information about the chirality and conformational changes in the enzyme upon adduct formation. nih.gov The interaction of the β2 subunit of tryptophan synthase with PLP, for instance, generates an induced CD signal in the visible region (320-480 nm). nih.gov This has been used to define different conformational states of the enzyme and to study the kinetics of adduct formation. nih.gov

Table 2: Spectroscopic Data for this compound Adducts

| Enzyme/Protein | Technique | Wavelength (nm) | Observation | Reference |

| Endoinulinase | UV-Vis | 340, 430 | Peaks attributed to unsubstituted aldimine and protonated Schiff base complexes. researchgate.net | |

| Rabbit Muscle Phosphorylase b | UV-Vis, CD | 251, 335 | Bands assigned to the bound enol-imine form of the Schiff base. nih.gov | |

| Tryptophan Synthase (β2 subunit) | CD | 320-480 | Induced CD used to define different conformational states. nih.gov | |

| Lysine 5,6-aminomutase | UV-Vis | 420 -> 325 | Shift upon reduction with NaBH₄, characteristic of aldimine reduction. researchgate.net | |

| YggS | UV-Vis | 422, 328 | Bands corresponding to the protonated Schiff base and enolimine forms. nih.gov |

Mass Spectrometry-Based Approaches for Adduct Identification and Characterization

Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of the this compound adduct. researchgate.netumich.edu This technique allows for the precise determination of the mass of the modified peptide, confirming the covalent attachment of PLP to a specific lysine residue.

Typically, the enzyme is treated with a reducing agent like sodium borohydride to form a stable secondary amine linkage between PLP and lysine. nih.gov Following proteolytic digestion, the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide and pinpoint the exact lysine residue involved in the adduct formation. nih.gov For example, in lysine 2,3-aminomutase from Bacillus subtilis, this approach identified lysine 346 as the PLP-binding site. nih.gov

Challenges in MS analysis of PLP-modified peptides include suppressed ionization efficiency and limited fragmentation. umich.edu To overcome these, enrichment strategies and specialized fragmentation techniques like multistage activation (MSA)-assisted collision-induced dissociation (CID) have been developed. researchgate.netumich.edu

Chromatographic Methods for Isolation and Purity Assessment in Research Applications

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the isolation and purity assessment of this compound and related compounds in research settings. nih.govnih.govnih.gov These techniques are crucial for preparing pure samples for further structural and functional studies.

Reverse-phase HPLC is commonly used to separate the phosphopyridoxyl peptide from other proteolytic fragments after reduction and digestion of the enzyme-adduct complex. nih.gov For instance, in the study of lysine 2,3-aminomutase, a single phosphopyridoxyl peptide was identified and purified using this method. nih.gov Ion-exchange chromatography has also been employed for the separation and estimation of phosphopyridoxyllysine. nih.gov

Furthermore, HPLC-based methods have been developed for the analysis of DNA adducts, which can be adapted for the analysis of PLP adducts, offering high resolution and the potential for automation. nih.govki.se

Synthetic and Mutagenesis Approaches in Adduct Research

Chemoenzymatic and Chemical Synthesis of N(2)-(5'-phosphopyridoxyl)-L-lysine Analogues and Inhibitors

The synthesis of analogues of the this compound adduct and related inhibitors is a cornerstone of research into PLP-dependent enzymes. These synthetic molecules serve as stable mimics of transient intermediates or as specific inhibitors, providing invaluable tools for mechanistic and structural studies. annualreviews.org

Chemical Synthesis:

Early methods focused on the direct synthesis of phosphopyridoxyl amino acids. nih.gov A common strategy involves the reductive alkylation of the desired amino acid with pyridoxal (B1214274) 5'-phosphate, followed by purification. This approach has been used to synthesize a variety of phosphopyridoxyl-amino acid adducts. nih.govnih.gov For instance, a straightforward route for the synthesis and purification of 5'-phosphopyridoxyl-L-tryptophan and its 7-azatryptophan (B1233867) analogue has been reported. nih.gov The synthesis of these adducts allows for detailed spectroscopic characterization, which can then be used to probe the environment of the adduct within an enzyme's active site. nih.gov

More complex synthetic strategies have been developed to create specific inhibitors. For example, derivatives of ε-N-thioglutaryl-lysine have been synthesized as potent and selective inhibitors of SIRT5, a lysine (B10760008) deacylase. researchgate.net Similarly, Nα,Nε-diacetyl-l-lysine-inositol conjugates have been designed and synthesized as cancer-selective probes for metabolic engineering. nih.gov These examples, while not directly targeting the PLP-lysine adduct, showcase the advanced chemical methods available for modifying lysine residues and creating targeted inhibitors. General methods for alpha amino acid synthesis, such as the Gabriel and Strecker syntheses, provide the foundational chemistry for creating the amino acid portion of these analogues. youtube.comkhanacademy.org

Chemoenzymatic Synthesis:

Chemoenzymatic approaches leverage the specificity of enzymes to synthesize desired compounds. While specific examples for this compound are less common in the literature, the principles of using enzymes for targeted synthesis are well-established. This can involve using enzymes to perform specific steps in a multi-step chemical synthesis, leading to higher yields and stereoselectivity.

Inhibitors:

The development of inhibitors for PLP-dependent enzymes is a significant area of research. These inhibitors can be designed to target various stages of the enzyme's catalytic cycle. Some inhibitors are designed as stable analogues of the Schiff base intermediate formed between PLP and the amino acid substrate. nih.gov Others may act as suicide inhibitors, which are converted by the enzyme into a reactive species that covalently modifies and inactivates the enzyme. The synthesis of such inhibitors often involves multi-step organic synthesis to create molecules that are recognized by the enzyme but lead to an irreversible reaction.

Table of Synthesized this compound Analogues and Related Compounds

| Compound Name | Synthetic Approach | Application |

| Phosphopyridoxyl amino acids | Chemical synthesis | General mechanistic and structural studies |

| 5'-phosphopyridoxyl-L-tryptophan | Chemical synthesis | Photophysical probe of protein structure |

| 5'-phosphopyridoxyl-D,L-7-azatryptophan | Chemical synthesis | Photophysical probe of protein structure |

| Nα,Nε-diacetyl-l-lysine-inositol conjugates | Chemical synthesis | Cancer-selective metabolic probes |

| ε-N-thioglutaryl-lysine derivatives | Chemical synthesis | Selective inhibitors of SIRT5 |

Site-Directed Mutagenesis of Active Site Lysine and Surrounding Residues in PLP-Dependent Enzymes

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme function. In the context of PLP-dependent enzymes, the active site lysine that forms the internal aldimine with PLP is a primary target for mutagenesis studies. nih.gov Altering this lysine or the residues in its immediate vicinity can provide profound insights into the catalytic mechanism and the factors governing adduct formation. nih.govumn.edu

Mutagenesis of the Active Site Lysine:

Replacing the catalytic lysine residue typically leads to a significant loss of enzyme activity. For example, substituting the PLP-binding lysine (K239) in thermostable aspartate aminotransferase with a cysteine residue resulted in an inactive enzyme. nih.gov This highlights the essential role of the lysine in forming the internal aldimine, which is the resting state of the enzyme. nih.gov In another study on aspartate aminotransferase, replacing the active site lysine (Lys258) with an arginine residue, which maintains a positive charge but cannot form an aldimine, did not lead to a complete loss of activity. This suggests that while the aldimine linkage is crucial for optimal catalysis, the positive charge in the active site also plays a role. scholarsportal.info

Chemical Rescue of Mutants:

A clever approach to studying the role of the active site lysine involves a combination of mutagenesis and chemical modification. In the aforementioned study of aspartate aminotransferase where the catalytic lysine was replaced with cysteine, the activity was partially restored by chemically modifying the cysteine with lysine analogues of varying lengths. nih.gov The modified enzymes, which could once again form an internal Schiff base with PLP, regained a fraction of the wild-type activity. nih.gov These experiments demonstrated that the precise positioning of the ω-amino group, which acts as a catalytic base, is critical for efficient catalysis. nih.gov

Mutagenesis of Surrounding Residues:

Mutating residues that surround the active site lysine can also have a significant impact on enzyme function. These residues contribute to the precise positioning of the PLP cofactor, modulate the pKa of the active site lysine, and participate in substrate binding and the catalytic steps. For example, in E. coli aspartate transcarbamoylase, mutating a lysine residue (Lysine 94) in the regulatory site, not the active site, significantly affected the enzyme's response to allosteric effectors. nih.gov This indicates that residues outside the immediate active site can play crucial roles in regulating enzyme activity. In malate (B86768) dehydrogenase, mutating a lysine residue within the active site loop was predicted to affect the positioning of other residues and substrate guidance. umn.edu

Table of Site-Directed Mutagenesis Studies on PLP-Dependent Enzymes and Related Proteins

| Enzyme | Residue(s) Mutated | Effect on Function | Reference |

| Thermostable aspartate aminotransferase | K239C | Loss of activity | nih.gov |

| Thermostable aspartate aminotransferase | K239C (chemically modified) | Partial restoration of activity | nih.gov |

| E. coli aspartate aminotransferase | K258R | Reduced but not abolished activity | scholarsportal.info |

| E. coli aspartate transcarbamoylase | K94Q (regulatory site) | Reduced sensitivity to allosteric effectors | nih.gov |

| Malate dehydrogenase | K125A | Predicted to alter active site loop conformation | umn.edu |

| Periplasmic nitrate (B79036) reductase | K85R, K85M | Reduced or lost activity, indicating a role in electron transport | researchgate.net |

Utilization of Adduct Analogues as Mechanistic Probes in Enzyme Systems

Synthetically prepared analogues of the this compound adduct are invaluable tools for elucidating the intricate mechanisms of PLP-dependent enzymes. embopress.org These analogues can be designed to be stable mimics of otherwise transient intermediates in the catalytic cycle, allowing for detailed structural and spectroscopic analysis that would not be possible with the natural, reactive intermediates.

By using adduct analogues, researchers can "freeze" the enzyme at a specific point in its reaction pathway. For example, stable phosphopyridoxyl-amino acid adducts can be used to study the geometry of the external aldimine, the intermediate formed after the substrate displaces the active site lysine. nih.gov The spectral properties of these adducts, such as their absorbance and fluorescence, are sensitive to the microenvironment of the enzyme's active site. nih.gov By comparing the spectra of the adduct in solution to its spectrum when bound to the enzyme, researchers can infer details about the polarity and electrostatic interactions within the active site.

Furthermore, these analogues can be used in crystallographic studies to obtain high-resolution structures of the enzyme-adduct complex. These structures provide a static picture of how the enzyme recognizes and orients the substrate-cofactor adduct, revealing key interactions that are responsible for catalytic specificity.

The use of adduct analogues extends to probing the roles of specific amino acid residues. By introducing an adduct analogue into a mutant enzyme, researchers can dissect the contribution of individual residues to the binding and positioning of the cofactor-substrate complex. This approach, combining synthetic analogues with site-directed mutagenesis, provides a powerful synergy for understanding enzyme mechanism at a molecular level.

Catalytic Antibody (Abzyme) Development and Engineering Utilizing Phosphopyridoxyl-Lysine Haptens

The principles of enzyme catalysis have been harnessed to create artificial enzymes, known as catalytic antibodies or abzymes. labinsights.nllabinsights.nl This is achieved by immunizing an animal with a stable analogue of the transition state of a chemical reaction. nih.gov The resulting antibodies that bind tightly to this transition state analogue can, in theory, catalyze the corresponding reaction. The this compound structure and its derivatives have been successfully used as haptens (small molecules that elicit an immune response when attached to a larger carrier protein) to generate abzymes for PLP-dependent reactions. nih.govnih.gov

Hapten Design and Antibody Generation:

The design of the hapten is critical for generating a successful catalytic antibody. For PLP-dependent reactions, stable analogues of the Schiff base intermediate, such as N-(5-phosphopyridoxyl)-3'-amino-L-tyrosine, have been used as haptens. nih.gov These haptens are designed to mimic the geometry and electronic properties of the transition state of the reaction of interest. By conjugating these haptens to a carrier protein, an immune response is elicited, leading to the production of antibodies that specifically recognize the hapten. nih.gov

Screening and Characterization of Abzymes:

Once a panel of antibodies is generated, they must be screened for catalytic activity. This involves testing the ability of each antibody to accelerate the desired chemical reaction. Studies have shown that only a minority of the hapten-binding antibodies will possess catalytic activity. nih.gov Those that are catalytic often exhibit Michaelis-Menten kinetics, similar to natural enzymes, and can show remarkable substrate and stereospecificity. labinsights.nl For example, an antibody raised against a phosphopyridoxyl hapten was found to catalyze the reversible transamination of hydrophobic D-amino acids with PLP. ebi.ac.uk

Structural and Mechanistic Insights from Abzymes:

The study of catalytic antibodies provides not only novel catalysts but also fundamental insights into the principles of biocatalysis. By determining the amino acid sequences and crystal structures of these abzymes, researchers can understand how the antibody's binding site creates a catalytic environment. nih.gov For instance, the analysis of several anti-phosphopyridoxyl-lysine antibodies revealed that the complementarity-determining regions were rich in tyrosine residues, which were shown to be functionally important for hapten binding and catalysis. nih.gov These studies help to bridge the gap between simple binding and efficient catalysis, providing a model system for understanding how enzymes evolve their catalytic power.

Evolutionary and Comparative Biochemical Analysis of the Plp Lysine Linkage

Conservation of the Lysine-PLP Aldimine Across Diverse Enzyme Fold Types and Families

The formation of an internal aldimine via a Schiff base between the aldehyde group of PLP and the ε-amino group of a catalytic lysine (B10760008) residue is a highly conserved feature across the vast majority of PLP-dependent enzymes. nih.govfrontiersin.org This covalent attachment is fundamental to the enzyme's ability to act as an electron sink, stabilizing the various carbanionic intermediates that form during the diverse array of reactions they catalyze, including transamination, decarboxylation, racemization, and elimination/substitution reactions. nih.govpnas.org

Fold Type I , the largest and most studied group, includes enzymes like aspartate aminotransferase. nih.gov In these enzymes, the catalytic lysine residue is typically located in a conserved domain. nih.gov

Fold Type II , represented by enzymes such as tryptophan synthase, also features the conserved lysine-PLP linkage, though the lysine residue is generally found closer to the N-terminus compared to Fold Type I enzymes. frontiersin.org

Fold Type III enzymes, like alanine (B10760859) racemase, maintain the essential lysine for aldimine formation. nih.gov

Even in the more recently identified and structurally distinct Fold Types VI and VII , the principle of a PLP cofactor covalently bound to a lysine residue remains a conserved feature. frontiersin.org

This widespread conservation across evolutionarily distinct enzyme families highlights the chemical necessity of the aldimine linkage for PLP-dependent catalysis. The initial formation of this internal aldimine is a prerequisite for the subsequent transimination reaction, where the amino acid substrate displaces the enzyme's lysine to form an external aldimine, the key intermediate for catalysis to proceed. frontiersin.org

| Enzyme Fold Type | Representative Enzyme | Conservation of Lysine-PLP Aldimine |

| Fold Type I | Aspartate Aminotransferase | Yes |

| Fold Type II | Tryptophan Synthase | Yes |

| Fold Type III | Alanine Racemase | Yes |

| Fold Type IV | D-Amino Acid Aminotransferase | Yes |

| Fold Type V | Glycogen Phosphorylase | Atypical PLP use, phosphate (B84403) group is key |

| Fold Type VI | Lysine-5,6-aminomutase | Yes |

Phylogenetic Analysis of PLP-Dependent Enzymes and Adduct Evolution

Phylogenetic analyses have been instrumental in unraveling the complex evolutionary history of PLP-dependent enzymes. These studies have revealed that the different fold types likely arose from independent evolutionary lineages, suggesting a remarkable instance of convergent evolution where the same catalytic strategy, centered around the PLP-lysine adduct, was adopted by unrelated protein scaffolds. nih.gov

The evolution of these enzymes appears to have proceeded in a stepwise manner, with the major functional classes establishing first, followed by divergence in substrate selectivity. nih.gov This functional divergence is a recurring theme in the evolution of PLP-dependent enzymes. For instance, aminotransferases and amino acid decarboxylases are found in different evolutionary lineages, providing clear examples of convergent evolution toward a specific catalytic function. univ-poitiers.fr

Phylogenetic studies have also shed light on the evolution of substrate specificity within a single fold type. For example, within the Fold Type I aminotransferases involved in monosaccharide biosynthesis, specific sequence motifs located near the substrate-binding site have been identified that correlate with the specificity for C3 or C4 amination. biorxiv.org This indicates that subtle changes in the active site architecture around the core PLP-lysine adduct have driven the evolution of new substrate specificities.

The evolutionary journey of PLP-dependent enzymes showcases a fascinating interplay of divergent and convergent evolution, all centered around the remarkable chemical properties of the N(2)-(5'-phosphopyridoxyl)-L-lysine adduct.

| Phylogenetic Analysis Finding | Implication for PLP-Adduct Evolution |

| Independent evolution of fold types | Convergent evolution of the PLP-lysine catalytic strategy |

| Clustering by active site similarity | Functional evolution from a primordial PLP-dependent enzyme |

| Divergence of substrate specificity | Adaptation of the core adduct to new metabolic roles |

Structural Homologies and Divergences in PLP-Binding Sites

While the covalent PLP-lysine linkage is a unifying feature, the architecture of the active sites that cradle this adduct exhibits both remarkable homologies and significant divergences across the different fold types. These structural variations are key to the vast catalytic promiscuity observed in this enzyme superfamily.

Homologies:

A significant homology across many PLP-dependent enzymes is the "phosphate-binding cup," a set of interactions that firmly anchor the phosphate group of PLP to the protein. beilstein-institut.de This anchoring is crucial for orienting the pyridoxal (B1214274) ring correctly within the active site for catalysis. Typically, this involves interactions with glycine (B1666218) residues in a loop and often a conserved threonine or serine residue.

Another conserved feature is the interaction of an acidic residue, commonly aspartate, with the pyridine (B92270) nitrogen of the PLP ring in Fold Type I enzymes. nih.gov This interaction is thought to enhance the electron sink properties of the cofactor.

Divergences:

Despite these commonalities, the active sites of different fold types show considerable structural divergence, which in turn dictates their reaction specificity.

Location of the Catalytic Lysine: As mentioned, the position of the aldimine-forming lysine residue in the primary sequence differs between fold types. In Fold Type I, it is often found in the C-terminal part of a large domain, while in Fold Type II, it is closer to the N-terminus. frontiersin.org

Active Site Composition: The residues that constitute the active site and interact with the substrate can come from a single subunit or from the interface between subunits in dimeric or multimeric enzymes. For example, in many Fold Type I enzymes, the active site is formed at the interface of two subunits. nih.gov In contrast, the active sites of Fold Type II enzymes are generally composed of residues from a single protomer. nih.gov

Orientation of the PLP Cofactor: The precise orientation of the PLP cofactor relative to the substrate is a critical determinant of which bond on the substrate's α-carbon will be cleaved. This orientation is controlled by the specific architecture of the active site. For instance, Fold Type IV aminotransferases exhibit strict stereospecificity and orient the PLP cofactor differently compared to the transaminases of Fold Type I. nih.gov

Substrate-Binding Pockets: The size and chemical nature of the pockets that accommodate the substrate's side chain vary significantly between different enzyme families, leading to their distinct substrate specificities. mdpi.com Amide-containing amino acid residues within the active site have been shown to play important catalytic roles in some PLP-dependent enzymes by facilitating favorable stereoelectronic interactions. nih.gov

| Structural Feature | Homologies | Divergences |

| PLP Phosphate Binding | Conserved "phosphate-binding cup" | Minor variations in interacting residues |

| Catalytic Lysine | Forms internal aldimine | Position in primary sequence varies between fold types |

| Pyridine Ring Interaction | Often an acidic residue (e.g., Asp) in Fold Type I | Varies in other fold types |

| Active Site Assembly | - | Composed of single or multiple subunits |

| Cofactor Orientation | - | Differs between fold types, influencing reaction specificity |

| Substrate Binding | - | Highly variable pockets determine substrate specificity |

Future Directions and Unresolved Questions in N 2 5 Phosphopyridoxyl L Lysine Research

Elucidation of Transient Intermediate States and Kinetic Mechanisms

A primary challenge in the study of PLP-dependent enzymes is the transient nature of the catalytic intermediates. The formation of the internal aldimine, N(2)-(5'-phosphopyridoxyl)-L-lysine, is the initial, crucial step that primes the enzyme for catalysis. researchgate.netnih.gov Detailed mechanistic studies have shown this process occurs in sequential steps, including the nucleophilic attack by the lysine (B10760008), the formation of a carbinolamine intermediate, and a final dehydration step to yield the internal aldimine. acs.orgnih.govresearchgate.net

Despite this general understanding, the precise structural and energetic details of these intermediates remain an area of active investigation. researchgate.net For many enzymes, the specific roles of active site residues in stabilizing these transient states are not fully clear. researchgate.netnih.gov Computational studies on human ornithine decarboxylase, for instance, have identified the dehydration of the carbinolamine as the rate-limiting step and proposed a key role for a conserved cysteine residue in the process. acs.orgnih.gov Future research will focus on capturing these short-lived species and defining the complete kinetic and thermodynamic landscape of the internal aldimine formation for a wider range of PLP-dependent enzymes. This includes understanding how the enzyme environment modulates the energetics of each step.

| Reaction Step | Description | Key Findings/Characteristics | Activation Energy (Ea) | Overall Reaction Energetics |

|---|---|---|---|---|

| 1. Nucleophilic Attack | The ε-amino group of the active site lysine attacks the aldehyde carbon of PLP. | The initial binding event setting up the covalent linkage. acs.orgnih.govresearchgate.net | Not specified as rate-limiting. | Exergonic (-9.1 kcal/mol). acs.orgnih.govresearchgate.net |

| 2. Carbinolamine Formation | Formation of a tetrahedral intermediate. | A conserved active site cysteine (Cys360) is proposed to play a key role in this stage. acs.orgnih.gov This is a transient intermediate. researchgate.netnih.gov | Not specified as rate-limiting. | |

| 3. Dehydration | Elimination of a water molecule to form the Schiff base (internal aldimine). | Identified as the rate-limiting step of the overall formation process. acs.orgnih.govresearchgate.net | 13.5 kcal/mol. acs.orgnih.govresearchgate.net |

Development of Novel Spectroscopic and Imaging Techniques for Real-Time Analysis of Adduct Dynamics

Observing the formation and dynamics of the this compound adduct in real-time is a significant technical hurdle due to the rapid kinetics involved. nih.gov Progress in this area relies on the development of advanced biophysical techniques.

One promising approach is the use of serial femtosecond crystallography (SFX) with X-ray free-electron lasers (XFELs). researchgate.net This "mix-and-inject" method allows researchers to determine enzyme structures at various time points after initiating a reaction, providing structural snapshots of dynamic processes and reaction intermediates that are otherwise inaccessible. researchgate.net This technique has been used to observe substrate binding and intermediate states in alanine (B10760859) racemase, demonstrating its potential for elucidating the dynamics of internal aldimine formation. researchgate.net

Another strategy involves the design of specialized photophysical probes. For example, the synthesis of 5'-phosphopyridoxyl-D,L-7-azatryptophan, an adduct with distinct absorbance and emission spectra compared to native PLP or tryptophan adducts, offers a potential tool for optical studies of protein dynamics. nih.gov Furthermore, chemical proteomics methods using functionalized cofactor mimics that can be irreversibly linked to the enzyme and conjugated to a reporter tag are being developed to identify and study PLP-dependent enzymes within a complex cellular environment. nih.govnih.gov These approaches move beyond static pictures and aim to provide a continuous, real-time view of the adduct's behavior within the functioning enzyme.

Rational Design of Enzyme Modulators Targeting the Internal Aldimine

The essential role of PLP-dependent enzymes in metabolism makes them attractive targets for the development of therapeutic agents and herbicides. nih.gov The internal aldimine is a key structure for designing specific modulators. Research efforts are focused on creating inhibitors that are either substrate-like, transition state-like, or work through allosteric mechanisms. nih.govnih.gov

A sophisticated approach to enzyme modulation involves targeting protein-protein interfaces or cofactor delivery pathways. nih.gov Researchers have identified common structural motifs in certain classes of PLP-dependent enzymes that are responsible for binding the proteins that deliver the PLP cofactor. nih.gov Designing molecules that block this interaction could provide a highly selective way to inhibit enzyme function without directly targeting the highly conserved active site. nih.gov This represents a shift towards developing inhibitors that disrupt the enzyme's activation rather than its catalytic cycle. Additionally, understanding the structural tolerances within different PLP-dependent enzyme active sites, for instance by using functionalized cofactor probes, can aid in screening for off-target effects of inhibitors and improving drug specificity. nih.gov

Computational Predictions and Validation of Adduct Reactivity and Specificity

Computational chemistry provides a powerful tool for dissecting the formation and reactivity of the this compound adduct at an atomic level. acs.org Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the ONIOM methodology, allow for detailed investigation of reaction mechanisms within the complex enzymatic environment. acs.orgnih.gov These models can predict reaction pathways, identify transition states, and calculate activation energies, providing an atomistic portrait of the mechanism that is difficult to obtain experimentally. acs.orgnih.gov Such studies have been crucial in proposing the three-step mechanism for internal aldimine formation and identifying the rate-limiting step. nih.gov

A critical aspect of this research is the experimental validation of computational predictions. The wide variety of reactions catalyzed by PLP enzymes is controlled by subtle factors like stereoelectronic effects and the precise protonation state of the aldimine intermediate. nih.gov Experimental validation can be achieved through techniques like X-ray crystallography of enzyme-inhibitor complexes or catalytic antibodies. For example, monoclonal antibodies raised against this compound have been shown to catalyze PLP-dependent reactions. nih.gov Structural and mutagenesis studies of these antibodies, combined with modeling, can reveal the specific residues and interactions that confer reactivity and specificity, providing a tangible system to test hypotheses generated from computational work. ebi.ac.uk The synergy between predictive computational modeling and experimental validation is essential for unraveling the principles that govern adduct reactivity and enzyme specificity. nih.govebi.ac.uk

Q & A

Basic Research Questions

Q. How can N(2)-(5'-phosphopyridoxyl)-L-lysine be synthesized and purified for enzymatic studies?

- Methodology :

- Synthesis : React pyridoxal 5'-phosphate (PLP) with L-lysine under mild alkaline conditions (pH 7.5–8.0) to form the Schiff base, followed by reduction with sodium borohydride (NaBH₄) to stabilize the aldimine linkage. This procedure is analogous to methods used for PLP-L-cysteine and PLP-L-alanine derivatives .

- Purification : Use ion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography to separate the product from unreacted PLP and lysine. Confirm purity via UV-Vis spectroscopy (λmax ~325 nm for phosphopyridoxyl moieties) and mass spectrometry .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodology :

- HPLC : Employ reverse-phase C18 columns with UV detection at 325 nm. Use a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) .

- Mass Spectrometry : Use ESI-MS in positive-ion mode for high sensitivity. Characterize fragmentation patterns to distinguish the compound from structurally similar PLP conjugates (e.g., PLP-isoleucine or PLP-glutamate) .

Q. How does the structural conformation of this compound influence its role in PLP-dependent enzymes?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., aminotransferases or racemases) and resolve structures at ≤2.5 Å resolution. Compare binding modes with PLP-L-isoleucine or PLP-DAP analogs to identify conserved interactions (e.g., hydrogen bonding with active-site residues like Lys245 or Asp222) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for PLP-dependent enzymes using this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare values for - and -labeled lysine derivatives to probe rate-limiting steps.

- Site-Directed Mutagenesis : Engineer active-site residues (e.g., Ser/Thr to Ala) to test hypotheses about steric or electrostatic constraints. Validate using stopped-flow spectroscopy to monitor intermediate formation .

Q. What experimental strategies can elucidate the compound’s role in non-canonical lysine modifications or metabolic bypass pathways?

- Methodology :

- Metabolic Labeling : Incubate cell cultures with -labeled this compound and track incorporation into proteins via LC-MS/MS. Compare with known post-translational modifications (e.g., Nε-acetyl-lysine) .

- Enzyme Inhibition Assays : Use the compound as a competitive inhibitor in lysine biosynthesis pathways (e.g., diaminopimelate epimerase) and measure changes in metabolite flux via GC-MS .

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be systematically addressed?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound at pH 2–10 and temperatures of 4–37°C. Monitor degradation products (e.g., free lysine or PLP) via HPLC-UV.

- Circular Dichroism (CD) : Track conformational changes in the phosphopyridoxyl moiety under destabilizing conditions (e.g., high ionic strength) .

Q. What in silico approaches are effective for predicting interactions between this compound and novel PLP-dependent enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built enzyme structures. Prioritize residues within 5 Å of the PLP moiety for mutagenesis.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the enzyme-ligand complex. Calculate binding free energies via MM-PBSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.